molecular formula C13H12N4O3S B2845391 7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1092329-02-6

7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2845391
CAS No.: 1092329-02-6
M. Wt: 304.32
InChI Key: YQZVXNWQLPJROK-UHFFFAOYSA-N
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Description

The compound “7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one” is a complex organic molecule that contains several heterocyclic rings, including a furan, a morpholine, a thiazole, and a pyridazine . These types of compounds are often of interest in medicinal chemistry due to their potential biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely be arranged in a specific orientation due to the connectivity implied by the name of the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the heterocyclic rings and the specific functional groups present in the molecule .

Scientific Research Applications

Synthesis and Biological Activity

A series of novel 2-(N-pyrrolidino, N-piperidino, or N-morpholino)-7-phenyl(α-furoyl or α-thienyl)-[1,3]thiazolo[4,5-d]pyridazinones, including compounds related to 7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one, have been synthesized and tested for their analgesic and anti-inflammatory activities. These compounds were characterized by various spectroscopic methods, and their pharmacological properties were evaluated in vivo (Demchenko et al., 2015).

Aromatic Heterocyclic Chemistry

The compound falls under the category of aromatic heterocyclic chemistry, which encompasses a wide range of molecules including pyrroles, thiophenes, furans, and various pyridazine derivatives (Davies, 1992).

Antimicrobial Activities

Compounds structurally similar to this compound have been synthesized from furan-2-carbohydrazide and evaluated for their antimicrobial activities. These studies have shown that some of these compounds display activity against various microorganisms, indicating potential applications in antimicrobial research (Başoğlu et al., 2013).

Synthesis of Pyrazole Derivatives and Antibacterial Activity

The synthesis of novel series of compounds related to this compound has been reported, and these compounds have been evaluated for their antibacterial activity. This study highlights the potential use of such compounds in developing new antibacterial agents (Khumar et al., 2018).

Antioxidative Activity in Coffee Volatiles

Research into the antioxidative activity of heterocyclic compounds found in coffee volatiles, including furans like this compound, indicates that such compounds may have significant antioxidant properties. This suggests potential applications in food chemistry and health-related research (Yanagimoto et al., 2002).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many similar compounds have biological activity and interact with various enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity .

Properties

IUPAC Name

7-(furan-2-yl)-2-morpholin-4-yl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3S/c18-12-10-11(9(15-16-12)8-2-1-5-20-8)21-13(14-10)17-3-6-19-7-4-17/h1-2,5H,3-4,6-7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZVXNWQLPJROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=NNC3=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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